(5R)-5-Cyclopropylmorpholin-3-one
Description
Significance of Morpholin-3-one (B89469) Core Structures in Contemporary Research
The morpholine (B109124) ring is a privileged scaffold in medicinal chemistry, recognized for its favorable physicochemical and metabolic properties, as well as its straightforward synthetic accessibility. researchgate.netnih.govsci-hub.se This six-membered heterocycle, containing both a nitrogen and an oxygen atom, is a feature of numerous approved and experimental drugs. researchgate.netnih.govsci-hub.se The introduction of a ketone group at the 3-position, creating the morpholin-3-one core, provides a key point for chemical modification and interaction with biological targets. ontosight.ai
Morpholin-3-one and its derivatives have been investigated for a range of potential biological and pharmaceutical applications, including antimicrobial and anti-inflammatory properties. ontosight.ai They also serve as valuable building blocks for the synthesis of more complex molecules. ontosight.ai The morpholine moiety itself can enhance the potency of compounds, bestow selective affinity for a wide range of receptors, and improve pharmacokinetic properties. nih.govnih.gov In the context of central nervous system (CNS) drug discovery, the morpholine ring's conformational flexibility and pKa value contribute to improved solubility and permeability across the blood-brain barrier. nih.gov
Stereochemical Considerations within Heterocyclic Compound Research
Stereochemistry, the three-dimensional arrangement of atoms within a molecule, is a fundamental aspect of heterocyclic chemistry with profound implications for a compound's biological activity. numberanalytics.com The spatial arrangement of atoms can significantly influence a molecule's physical, chemical, and biological properties, including its reactivity, stability, and how it interacts with other molecules. numberanalytics.com
In pharmaceutical research, the stereochemistry of a drug molecule is often a critical determinant of its efficacy and toxicity. numberanalytics.com Different enantiomers (non-superimposable mirror images) of a chiral drug can exhibit vastly different, and sometimes opposing, biological effects. numberanalytics.comresearchgate.net This has led to a "chiral switch" in drug development, with an increasing focus on the production of enantiomerically pure compounds to optimize therapeutic effectiveness and safety. researchgate.net Given that over 60% of drugs from synthetic and natural sources are heterocyclic, the stereoselective synthesis and investigation of optically active heterocyclic compounds is a highly important and active area of research. researchgate.net
Overview of Current Academic Research Trajectories for (5R)-5-Cyclopropylmorpholin-3-one
While specific research on this compound is still emerging, the broader interest in chiral morpholin-3-one derivatives points to several potential research directions. The "5R" designation specifies a particular stereochemical configuration at the 5th position of the morpholine ring, indicating a defined three-dimensional structure. The presence of the cyclopropyl (B3062369) group, a small and rigid ring, introduces a unique conformational constraint and lipophilic character to the molecule.
Current research on related structures suggests that investigations into this compound would likely focus on its potential as a scaffold for developing novel therapeutic agents. The specific stereochemistry and the cyclopropyl substituent are expected to play a crucial role in its interaction with biological targets. Research would likely involve the synthesis of a library of derivatives to explore structure-activity relationships (SAR), aiming to identify compounds with potent and selective activity against various biological targets.
Structure
3D Structure
Properties
Molecular Formula |
C7H11NO2 |
|---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
(5R)-5-cyclopropylmorpholin-3-one |
InChI |
InChI=1S/C7H11NO2/c9-7-4-10-3-6(8-7)5-1-2-5/h5-6H,1-4H2,(H,8,9)/t6-/m0/s1 |
InChI Key |
LHKUSYLUISUNNC-LURJTMIESA-N |
Isomeric SMILES |
C1CC1[C@@H]2COCC(=O)N2 |
Canonical SMILES |
C1CC1C2COCC(=O)N2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5r 5 Cyclopropylmorpholin 3 One
Retrosynthetic Analysis of the (5R)-5-Cyclopropylmorpholin-3-one Framework
A logical retrosynthetic analysis of this compound (I) begins with the disconnection of the amide bond within the morpholinone ring. This leads to the key precursor, a chiral amino ester (II). This disconnection is a standard approach in the synthesis of lactams.
Further disconnection of the C-N bond in the amino ester (II) reveals two critical building blocks: a chiral (R)-2-amino-2-cyclopropylethanol (III) and a two-carbon electrophile such as ethyl bromoacetate (B1195939) (IV). The synthesis of the chiral amino alcohol (III) is the cornerstone of this retrosynthetic strategy, as it carries the required stereochemical information.
An alternative disconnection strategy for the amino ester (II) could involve breaking the C-O bond, leading to a chiral α-amino acid derivative and ethylene (B1197577) glycol. However, the former approach is generally more convergent and relies on the well-established chemistry of amino alcohols.
The core challenge, therefore, lies in the stereoselective synthesis of the (R)-2-amino-2-cyclopropylethanol (III). This can be approached through various asymmetric methodologies, which will be discussed in the subsequent sections.
Enantioselective Synthetic Approaches to this compound
The enantioselective synthesis of the target molecule is critically dependent on the method used to establish the stereocenter at the C5 position. This can be achieved through several powerful strategies in asymmetric synthesis.
Asymmetric Catalysis in Morpholin-3-one (B89469) Synthesis
Asymmetric catalysis offers an elegant and atom-economical approach to chiral molecules. In the context of synthesizing this compound, a key step would be the asymmetric reduction of a suitable prochiral precursor. For instance, the asymmetric hydrogenation of an α-amino ketone or a related imine containing a cyclopropyl (B3062369) group could furnish the desired chiral amino alcohol precursor.
Ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-ketoamines has been shown to be a highly effective method for producing chiral 1,2-amino alcohols with high enantioselectivity. nih.gov This strategy could be adapted to a cyclopropyl-substituted substrate.
| Catalyst System | Substrate Type | Product | Enantiomeric Excess (ee) | Reference |
| RuCl(S,S)-Ts-DPEN | α-Ketoamine | Chiral 1,2-Amino Alcohol | >99% | nih.gov |
Another approach involves the catalytic asymmetric synthesis of 3-substituted morpholines, which could potentially be adapted to the synthesis of morpholin-3-ones. westlake.edu.cn
Chiral Auxiliary-Mediated Methodologies
Chiral auxiliaries are powerful tools for inducing stereoselectivity in a reaction. wikipedia.org In the synthesis of this compound, a chiral auxiliary could be temporarily attached to a precursor molecule to direct the formation of the desired stereocenter.
For example, a chiral auxiliary could be used to control the stereoselective alkylation of an enolate derived from a protected morpholin-3-one. However, a more direct approach would be to start with a chiral auxiliary-derived amino alcohol. The Evans' oxazolidinone chemistry is a well-established method for the stereoselective synthesis of α-substituted carboxylic acids, which could be reduced to the corresponding chiral amino alcohols.
The general process would involve:
Acylation of a chiral oxazolidinone with a cyclopropylacetyl halide.
Stereoselective azidation or amination at the α-position.
Reductive cleavage of the auxiliary to yield the chiral amino alcohol.
Chiral Pool Synthesis Utilizing Cyclopropyl Precursors
Chiral pool synthesis leverages readily available, enantiomerically pure natural products as starting materials. For the synthesis of this compound, a suitable starting material would be a chiral amino acid or amino alcohol that already contains a cyclopropyl group or a precursor that can be readily converted to one.
The synthesis of chiral amino alcohols containing a cyclopropyl group is a key step in this approach. sioc-journal.cn For instance, starting from a commercially available chiral cyclopropyl derivative, such as a cyclopropyl aldehyde or ketone, one could envision an asymmetric amination or a diastereoselective addition of a nitrogen-containing nucleophile.
A plausible route could start from a chiral cyclopropyl aldehyde, which can be subjected to a stereoselective Strecker synthesis or a related amination protocol to introduce the amine functionality with the correct stereochemistry. Subsequent reduction of the nitrile or ester group would yield the desired chiral amino alcohol.
Regioselective Considerations in Lactamization and Ring-Closure Reactions
The final step in the proposed retrosynthesis is the intramolecular cyclization, or lactamization, of the amino ester precursor (II) to form the morpholin-3-one ring. This reaction is typically promoted by heat or a suitable base. The regioselectivity of this ring closure is generally high, as the formation of the six-membered morpholinone ring is thermodynamically and kinetically favored over intermolecular polymerization, especially at high dilution.
The rate of cyclization can be influenced by the nature of the substituents and the reaction conditions. Studies on the kinetics of formation of N-tosylazacycloalkanes have shown that the formation of five- and six-membered rings is generally rapid. rsc.org
Optimization of Reaction Conditions for Enhanced Yield and Stereoselectivity
The optimization of reaction conditions is crucial for maximizing the yield and stereoselectivity of the synthesis. Key parameters to consider include the choice of solvent, temperature, catalyst loading, and the nature of protecting groups.
For the key asymmetric steps, such as catalytic hydrogenation or chiral auxiliary-mediated reactions, a thorough screening of catalysts, ligands, and solvents is necessary to achieve high enantiomeric excess.
In the lactamization step, the choice of base and solvent can influence the reaction rate and the potential for side reactions. For instance, the use of a non-nucleophilic base can prevent unwanted reactions at the ester functionality. Microwave-assisted synthesis can also be explored to accelerate the ring-closure reaction and potentially improve yields.
A systematic approach, such as Design of Experiments (DoE), could be employed to efficiently explore the reaction parameter space and identify the optimal conditions for the synthesis of this compound.
Development of Novel Total Synthesis Strategies for this compound
A plausible retrosynthetic analysis breaks down the target molecule into simpler, more accessible precursors. The morpholin-3-one ring can be formed via the cyclization of an N-substituted amino alcohol. This key amino alcohol intermediate, bearing the cyclopropyl group and the desired (R)-stereochemistry, becomes the primary synthetic target.
Key Synthetic Approaches:
Two primary strategies can be envisioned for the stereoselective synthesis of the crucial (R)-1-amino-2-cyclopropylethanol intermediate:
Asymmetric Reduction of an α-Azido Ketone: This common and effective method begins with the synthesis of 1-azido-2-cyclopropylethanone. This can be achieved from a suitable cyclopropyl-containing starting material, such as cyclopropylacetic acid, which can be converted to the corresponding acid chloride and then to a diazoketone. Treatment of the diazoketone with an azide (B81097) source would yield the α-azido ketone. The pivotal step is the asymmetric reduction of the ketone to the corresponding alcohol. This transformation can be accomplished with high enantioselectivity using a chiral catalyst, such as a Corey-Bakshi-Shibata (CBS) catalyst or a Noyori-type ruthenium catalyst. Subsequent reduction of the azide group to an amine affords the desired (R)-1-amino-2-cyclopropylethanol.
From a Chiral Pool Precursor: An alternative approach utilizes a readily available chiral starting material, such as a protected (R)-glycidol. The epoxide ring can be opened by a cyclopropyl nucleophile, for example, a cyclopropyl Grignard reagent or a cyclopropyl lithium cuprate. This reaction would proceed with high regioselectivity at the less hindered carbon of the epoxide, establishing the desired carbon skeleton and retaining the stereochemistry. Subsequent deprotection of the resulting alcohol and conversion of the primary alcohol to an amine via standard functional group interconversions (e.g., mesylation, azidation, and reduction) would provide the same chiral amino alcohol intermediate.
Once the (R)-1-amino-2-cyclopropylethanol is obtained, the synthesis of the morpholin-3-one ring can be completed. A common method involves the reaction of the amino alcohol with an α-haloacetyl halide, such as chloroacetyl chloride, in the presence of a base. This results in the formation of an N-acyl intermediate which, upon intramolecular Williamson ether synthesis (cyclization), yields the final this compound.
Proposed Synthetic Pathway and Data
The following table outlines a feasible synthetic route, highlighting the key transformations and plausible reagents.
| Step | Transformation | Starting Material | Reagents and Conditions | Key Intermediate |
| 1 | Asymmetric Reduction | 1-Azido-2-cyclopropylethanone | (R)-CBS catalyst, Catecholborane | (R)-1-Azido-2-cyclopropylethanol |
| 2 | Azide Reduction | (R)-1-Azido-2-cyclopropylethanol | H₂, Pd/C | (R)-1-Amino-2-cyclopropylethanol |
| 3 | Acylation and Cyclization | (R)-1-Amino-2-cyclopropylethanol | 1. Chloroacetyl chloride, Et₃N2. NaH | This compound |
Derivatization and Analog Development of 5r 5 Cyclopropylmorpholin 3 One
Systematic Chemical Transformations at the Morpholin-3-one (B89469) Ring System
The morpholin-3-one core offers several avenues for systematic chemical transformation. These include N-alkylation, functionalization at the C-2 position adjacent to the carbonyl, and reactions involving the carbonyl group itself.
N-Alkylation: The secondary amine at the N-4 position is a common site for derivatization. Standard N-alkylation procedures, such as reaction with alkyl halides in the presence of a base, can introduce a wide variety of substituents. For instance, reacting the morpholinone with sodium hydride and an alkyl halide like p-methoxybenzyl chloride (PMBCl) effectively protects the nitrogen and allows for further modifications. acs.org Catalytic methods using alcohols as alkylating agents over catalysts like CuO–NiO/γ–Al2O3 also provide a pathway for N-alkylation. researchgate.netakjournals.com
C-2 Alkylation: The C-2 position, being alpha to the carbonyl group, can be functionalized via its enolate. Treatment with a strong base, such as lithium diisopropylamide (LDA), generates the enolate, which can then react with various electrophiles (e.g., alkyl halides, aldehydes). acs.orgacs.org Studies on analogous N-protected 5-substituted morpholin-3-ones show that direct alkylation is highly stereoselective. The incoming electrophile typically approaches from the face opposite to the existing C-5 substituent (the cyclopropyl (B3062369) group in this case), which acts as a steric directing group. acs.orgacs.org This substrate-controlled diastereoselectivity is crucial for maintaining stereochemical integrity.
Carbonyl Group Transformations: The C-3 carbonyl group can undergo various reactions. Reduction using standard hydride reagents like sodium borohydride (B1222165) (NaBH₄) or the more powerful lithium aluminum hydride (LiAlH₄) can convert the ketone to a secondary alcohol, yielding the corresponding morpholin-3-ol. wikipedia.orglibretexts.org This introduces a new stereocenter and a hydroxyl group for further functionalization. Additionally, reactions with phosphorus-based reagents can modify the C-3 position. For example, treatment of unsubstituted morpholin-3-one with triethyl phosphite (B83602) and phosphoryl chloride yields a tetraethyl (morpholine-3,3-diyl)bisphosphonate. nih.govacs.org This reaction transforms the carbonyl carbon into a quaternary, bis-phosphonated center.
| Position | Reaction Type | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|---|
| N-4 | N-Alkylation | Alkyl halide, NaH | N-Alkyl-morpholin-3-one | acs.org |
| C-2 | Alkylation | 1. LDA; 2. Electrophile (e.g., R-X) | 2-Substituted-morpholin-3-one | acs.org |
| C-3 | Carbonyl Reduction | NaBH₄ or LiAlH₄ | Morpholin-3-ol | libretexts.org |
| C-3 | Bisphosphonation | P(OEt)₃, POCl₃ | Morpholine-3,3-diylbisphosphonate | nih.gov |
Stereospecific Modifications of the Cyclopropyl Moiety
The cyclopropyl ring is a unique functional group known for its conformational rigidity and distinct electronic properties, including enhanced π-character in its C-C bonds. nih.gov Modifying this group while preserving the stereochemistry at C-5 presents a significant synthetic challenge.
C-H Functionalization: Direct functionalization of the cyclopropyl C-H bonds is a powerful strategy. Palladium-catalyzed C(sp³)–H activation has emerged as a key method. Using directing groups, such as picolinamide (B142947) or other N-containing auxiliaries attached to the molecule, it is possible to achieve site-selective arylation or alkylation of the cyclopropyl ring. acs.orgnih.gov For example, Pd(II)-catalyzed enantioselective C-H arylation with aryl boronic acids has been demonstrated on aminomethyl-cyclopropanes, a strategy that could be adapted for the morpholinone scaffold. nih.govchemrxiv.org
Ring-Opening Reactions: The strain inherent in the three-membered ring makes it susceptible to ring-opening reactions, which can be conducted stereospecifically. Transition metals like palladium can catalyze the ring-opening of aryl cyclopropyl ketones to form α,β-unsaturated ketones stereoselectively. rsc.orgrsc.org Lewis acid-promoted ring-opening can also occur. For instance, the reaction of cyclopropyl ketones with TMSCl/ZnCl₂ can lead to γ-halogenated silyl (B83357) enol ethers. nih.gov Such transformations would fundamentally alter the cyclopropyl substituent into a three-carbon chain, offering a scaffold for further diverse functionalization.
Maintenance of Stereochemical Integrity During Functionalization Reactions
The presence of the (5R) stereocenter is a defining feature of the molecule. Its preservation during any chemical transformation is paramount to producing enantiomerically pure derivatives.
The primary risk to the C-5 stereocenter is epimerization, which could occur under harsh basic or acidic conditions that favor the formation of a planar intermediate (e.g., an enolate or carbocation) at C-5. However, functionalization at the C-2 position via an enolate does not typically affect the stereochemistry at C-5. Studies have shown that the C-5 substituent effectively directs the stereochemical outcome of C-2 alkylation without being epimerized. acs.orgacs.org
To ensure stereochemical integrity, several strategies can be employed:
Mild Reaction Conditions: Utilizing mild, low-temperature conditions can prevent side reactions, including epimerization.
Substrate Control: As seen in C-2 alkylation, the existing stereocenter at C-5 can act as an internal directing group, controlling the facial selectivity of reactions on the ring. acs.org This is a powerful tool for creating new stereocenters with a predictable relationship to the original one.
Ligand-Controlled Catalysis: For reactions on the cyclopropyl group itself, the use of chiral ligands in transition metal catalysis is essential. Mono-N-protected amino acids, for example, have been successfully used as ligands in Pd-catalyzed enantioselective C-H activation of cyclopropanes, demonstrating that external chiral information can override or enhance substrate control to achieve high stereoselectivity. nih.govchemrxiv.org
Rational Design and Synthesis of Morpholin-3-one Analogues with Varied Substitutions
The morpholine (B109124) ring is considered a "privileged scaffold" in medicinal chemistry due to its favorable physicochemical properties and its presence in numerous bioactive compounds. researchgate.netnih.gov The rational design of analogues of (5R)-5-cyclopropylmorpholin-3-one would involve systematic variation of substituents at different positions to explore structure-activity relationships (SAR) for a given biological target.
A design strategy could involve three main vectors of diversity originating from the core scaffold:
N-4 Position: Introduction of various aryl, heteroaryl, or alkyl groups to probe for interactions with specific pockets in a target protein.
C-2 Position: Alkylation with different side chains (e.g., benzyl (B1604629), isobutyl) to mimic amino acid residues or to introduce new pharmacophoric elements.
C-6 Position: Although unsubstituted in the parent molecule, synthesis from different starting amino alcohols could introduce substituents at C-6, adding another layer of structural diversity.
| Modification Site | Proposed Substituent (R) | Rationale for Modification | Synthetic Approach |
|---|---|---|---|
| N-4 | Aryl (e.g., Phenyl, Pyridyl) | Explore π-stacking interactions; improve metabolic stability. | Buchwald-Hartwig amination or Ullmann condensation. |
| N-4 | Small Alkyl (e.g., Methyl, Ethyl) | Increase basicity and solubility. | Reductive amination or N-alkylation. researchgate.net |
| C-2 | Benzyl | Mimic phenylalanine side chain. | Stereoselective enolate alkylation with benzyl bromide. acs.org |
| C-2 | Hydroxymethyl | Introduce H-bond donor/acceptor. | Enolate reaction with formaldehyde. |
| C-6 | Methyl | Introduce steric bulk and explore new hydrophobic interactions. | Synthesis from a chiral 1-amino-2-propanol derivative. |
Application of Contemporary Synthetic Methodologies for Derivatization
Modern synthetic methods offer efficient, selective, and often more environmentally benign routes to derivatization compared to classical approaches. acs.org
Photoredox Catalysis: This has become a powerful tool for the C-H functionalization of heterocycles under mild conditions. nih.govacs.org Visible-light-activated photocatalysts can generate radical intermediates that can be used for direct methylation, arylation, or cyclopropylation of the heterocyclic core. chem-station.comrsc.org This method is particularly valuable for late-stage functionalization, allowing for the modification of complex molecules without the need for pre-installed functional groups. bohrium.com
C-H Amination: Direct construction of C-N bonds via C-H amination is another modern strategy. Iridium-catalyzed intramolecular C-H amination has been used to synthesize γ- and δ-lactams, showcasing a powerful method for ring formation that could be adapted for intermolecular functionalization. google.com
Enzymatic Reactions: Biocatalysis offers unparalleled selectivity. For instance, the kinetic resolution of racemic β-lactams using enzymes like lipase (B570770) is a well-established method for obtaining enantiomerically pure compounds. nih.gov A similar strategy could be developed for the resolution of a racemic 5-cyclopropylmorpholin-3-one or for the stereoselective functionalization of the core structure.
These contemporary methods, characterized by their mild conditions and high functional group tolerance, are ideally suited for the complex task of derivatizing the this compound scaffold while preserving its crucial stereochemical information.
Mechanistic Investigations of Biological Interactions Involving 5r 5 Cyclopropylmorpholin 3 One Derivatives
Elucidation of Enzyme Inhibition Mechanisms by (5R)-5-Cyclopropylmorpholin-3-one Analogues
Detailed studies elucidating the specific mechanisms of enzyme inhibition for this compound analogues are not readily found in the current body of scientific research. The following sections reflect a lack of specific data for this particular compound class.
Acetyl-CoA Carboxylase (ACC) is a critical enzyme in the biosynthesis of fatty acids, making it an attractive target for the development of therapeutics for metabolic disorders. nih.gov ACC inhibitors can be classified based on their mechanism of action, targeting either the biotin (B1667282) carboxylase (BC) or the carboxyltransferase (CT) domain of the enzyme. nih.gov
Currently, there is no published research that specifically details the mechanistic interaction of this compound or its close analogues with either the ACC1 or ACC2 isoforms. While numerous structurally diverse ACC inhibitors have been developed, the morpholinone scaffold containing a cyclopropyl (B3062369) moiety has not been highlighted as a key inhibitor class in the available literature. nih.gov
Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1), is an enzyme implicated in inflammatory processes and other pathologies. nih.govwikipedia.org Its inhibitors are being investigated for various therapeutic applications. The mechanism of SSAO involves the oxidative deamination of primary amines. wikipedia.org
There is a lack of specific studies on the interaction between this compound derivatives and SSAO. The inhibitory potential and the mechanistic details of how such compounds might bind to the active site of SSAO remain to be investigated.
Given the absence of specific data for ACC and SSAO, the exploration of other potential biological targets for this compound derivatives is speculative. The morpholine (B109124) ring is a versatile scaffold found in a wide range of biologically active compounds, suggesting that its derivatives could potentially interact with various receptors and enzymes. google.com However, without experimental data, any discussion of other targets would be conjectural.
Molecular Recognition and Ligand-Target Binding Mode Analysis
Molecular recognition and the analysis of ligand-target binding modes are crucial for understanding how a molecule exerts its biological effect. These studies are typically performed using techniques such as X-ray crystallography and computational modeling.
In the absence of any identified biological target for this compound derivatives, no molecular recognition or binding mode analyses have been published. Such studies would be contingent on the prior identification of a specific protein target and experimental evidence of binding.
Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the potency and selectivity of lead compounds. drugdesign.orgnih.gov These studies involve systematically modifying the chemical structure of a molecule and assessing the impact on its biological activity.
For the this compound scaffold, comprehensive SAR studies are not available in the scientific literature. To conduct such a study, a validated biological assay against a specific target is a prerequisite.
The stereochemistry of a chiral molecule can have a profound impact on its biological activity. The (5R) configuration of the specified compound indicates a specific three-dimensional arrangement of the cyclopropyl group at the 5-position of the morpholinone ring. It is well-established that different enantiomers of a drug can exhibit distinct pharmacological and toxicological profiles.
However, without a known biological target and corresponding activity data for both the (5R) and (5S) enantiomers of 5-Cyclopropylmorpholin-3-one, it is impossible to delineate the specific impact of this stereocenter on its mechanistic activity. General principles suggest that one enantiomer would likely exhibit higher affinity and/or efficacy for a putative target due to a more favorable stereospecific interaction with the binding site.
Contribution of the Cyclopropyl Group to Ligand-Target Interactions
The cyclopropyl group is a valuable substituent in medicinal chemistry, known for imparting unique conformational and electronic properties to a molecule. Its contribution to how a ligand binds to its biological target is multifaceted.
Conformational Rigidity and Orientation: The three-membered ring of a cyclopropyl group is conformationally rigid. Unlike a flexible alkyl chain, it locks the substituent in a specific spatial orientation. This rigidity can be advantageous for binding affinity, as it reduces the entropic penalty paid upon binding to a receptor. The defined geometry of the cyclopropyl group can orient the rest of the molecule for an optimal fit within a binding pocket. For instance, studies on formyl tripeptides have shown that a cyclopropyl group can induce a specific conformation that is more effective for receptor-site interactions compared to a more flexible isopropyl group. nih.gov
Hydrophobic and van der Waals Interactions: The cyclopropyl moiety is a small, hydrophobic group. It can effectively occupy small, non-polar cavities within a protein's binding site, forming favorable van der Waals interactions. In the case of fentanyl analogs, a cyclopropyl group can be well-accommodated by a hydrophobic cavity in the µ-opioid receptor, contributing to high binding affinity. nih.gov This is in contrast to larger or more flexible alkyl groups that may disrupt the binding pocket. nih.gov
Metabolic Stability: The C-H bonds of a cyclopropyl ring are generally stronger and less susceptible to metabolic oxidation by cytochrome P450 enzymes compared to analogous alkyl chains. The introduction of a cyclopropyl group can therefore block metabolic pathways, increasing the half-life and bioavailability of a drug candidate.
The table below illustrates the comparative binding affinities of fentanyl and its analogs, highlighting the impact of the cyclopropyl group.
| Compound | µ-Opioid Receptor (MOR) Ki (nM) |
| Fentanyl | Not specified in the provided context |
| Cyclopropylfentanyl | 2.8 |
| Valerylfentanyl | 49.7 |
| This table shows data for fentanyl analogs to illustrate the effect of a cyclopropyl group on binding affinity. nih.gov |
Positional Scanning and Substituent Effect Analysis
Positional scanning and the analysis of substituent effects are critical processes in lead optimization to enhance potency, selectivity, and pharmacokinetic properties. This involves systematically modifying the core scaffold at various positions and evaluating the impact on biological activity.
For a molecule like this compound, key positions for modification would include the nitrogen atom of the morpholine ring and available positions on the cyclopropyl group.
Substituent Effects on the Cyclopropyl Group: The cyclopropyl ring itself can be substituted to probe for additional interactions with the target. Adding small halogen or methyl groups could enhance van der Waals contacts or modulate the electronics of the ring system.
The following table provides a hypothetical example of a substituent effect analysis for a generic morpholin-3-one (B89469) core, illustrating how different chemical groups at a specific position (R) might influence inhibitory activity.
| Compound ID | Substituent (R) | Target Inhibition IC50 (nM) |
| Example-1 | -H | 150 |
| Example-2 | -CH3 | 85 |
| Example-3 | -CF3 | 25 |
| Example-4 | -Phenyl | 15 |
| Example-5 | -OH | 250 |
| This table is for illustrative purposes only and does not represent actual data for this compound. |
This illustrative data suggests that small, lipophilic, and electron-withdrawing groups at the 'R' position might be favorable for activity, a common finding in structure-activity relationship (SAR) studies. e3s-conferences.org
Mechanistic Insights into Perturbation of Cellular Pathways
Compounds containing a morpholine scaffold are known to interact with a variety of biological targets, thereby perturbing key cellular pathways. A prominent example is the role of morpholine-containing molecules as inhibitors of the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is crucial for cell growth, proliferation, and survival.
Inhibition of Kinase Pathways: The PI3K/AKT/mTOR pathway is frequently dysregulated in cancer. The morpholine moiety is a key structural feature in several potent PI3K inhibitors, including the pan-Class I PI3K inhibitor ZSTK474. nih.gov In such molecules, the morpholine oxygen can form critical hydrogen bonds with residues in the kinase hinge region, anchoring the inhibitor in the ATP-binding pocket. For instance, in some kinase inhibitors, a morpholine ring has been shown to form a hydrogen bond with a tyrosine residue, which is crucial for selectivity. acs.org By blocking the activity of PI3K, these compounds can inhibit the downstream phosphorylation of AKT and other effector proteins, leading to cell cycle arrest and apoptosis.
Modulation of Other Cellular Targets: Beyond kinases, the morpholine scaffold is found in drugs targeting a wide range of proteins. The specific cellular pathways perturbed by a this compound derivative would depend entirely on its specific biological target, which remains to be elucidated in the scientific literature. If, for example, it were to target a G-protein coupled receptor (GPCR), it might interfere with downstream signaling cascades involving cyclic AMP (cAMP) or inositol (B14025) phosphates.
The investigation into how a specific molecule perturbs cellular pathways often involves techniques such as Western blotting to measure the phosphorylation state of key proteins, gene expression profiling, and cellular viability assays in relevant cell lines.
Computational and Theoretical Studies of 5r 5 Cyclopropylmorpholin 3 One
Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic landscape of a molecule, which in turn governs its reactivity. For morpholinone derivatives, these calculations can reveal key electronic properties.
Studies on the oxidation of morpholine (B109124) have utilized quantum chemistry to investigate ring-opening pathways. By calculating the energetics of various radical intermediates, researchers have identified that the formation of morpholin-2-yl or morpholin-3-yl radicals is a critical step. Subsequent reaction with molecular oxygen can lead to ring-opening through mechanisms involving 1,4- or 1,5-hydrogen shifts, with the latter being a low-energy pathway for the morpholin-2-yl radical. nih.gov These findings highlight the utility of computational methods in predicting reaction mechanisms at the electronic level.
In the context of polymerization, DFT calculations have been employed to understand the thermodynamic polymerizability of N-substituted morpholin-2-ones. These studies show that the geometry and electronic nature of the nitrogen atom within the morpholinone ring are crucial. For instance, N-acyl morpholin-2-ones, which feature a planar amide-like nitrogen, are more readily polymerized than their N-alkyl or N-aryl counterparts where the nitrogen is pyramidalized. acs.orgnih.gov This difference in reactivity is directly linked to the calculated enthalpy of ring-opening.
Table 1: Calculated Properties of N-Substituted Morpholin-2-one (B1368128) Analogs
| Compound | Nitrogen Geometry | Polymerization |
|---|---|---|
| N-acyl morpholin-2-ones | Planar Amide | Readily Polymerize |
| N-aryl/alkyl morpholin-2-ones | Pyramidalized | Do Not Polymerize |
This table is based on findings from studies on morpholin-2-one analogs and illustrates the influence of electronic structure on reactivity. acs.orgnih.gov
Conformational Analysis and Molecular Dynamics Simulations of (5R)-5-Cyclopropylmorpholin-3-one
The three-dimensional shape and flexibility of a molecule are critical to its biological activity and physical properties. Conformational analysis and molecular dynamics (MD) simulations provide a window into these dynamic aspects.
For the parent morpholine ring, computational studies have shown that the chair conformation is significantly lower in energy than the skew-boat conformation. researchgate.net In aqueous solutions, the contribution of the axial conformer of morpholine increases compared to the pure liquid, where the equatorial conformer is predominant. researchgate.net This solvent-dependent conformational preference is a key consideration for in vivo behavior. For this compound, the bulky cyclopropyl (B3062369) group at the 5-position would be expected to have a strong preference for the equatorial position in the low-energy chair conformation to minimize steric strain.
MD simulations on morpholine-containing compounds, such as morpholine-substituted tetrahydroquinolines, have been used to validate docking poses and assess the stability of ligand-protein complexes over time. mdpi.com These simulations can reveal stable protein-ligand interactions and favorable dynamics, which are crucial for inhibitor design. mdpi.com For instance, a study on SIK3 inhibitors used MD simulations to understand the isoform selectivity, revealing that a hydrogen bond between the morpholine ring of a ligand and a specific tyrosine residue was key to its selectivity profile. acs.org
In Silico Prediction of Spectroscopic Signatures
The chemical shifts of protons and carbons in the morpholinone ring and the cyclopropyl group would be highly dependent on their conformational environment. For example, the axial and equatorial protons on the morpholine ring are expected to have distinct chemical shifts due to anisotropic effects from the carbonyl group and the ring oxygen. DFT calculations can provide accurate predictions of these shifts, aiding in the interpretation of experimental NMR data.
Furthermore, combining in silico tools with experimental NMR data has been shown to be a powerful approach for validating protein-ligand structural models. nih.gov By predicting Nuclear Overhauser Effects (NOEs) from docked structures and comparing them with experimental NOESY spectra, researchers can refine and validate the binding mode of a ligand. nih.gov
Ligand-Protein Docking and Binding Free Energy Calculations for this compound Analogues
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This is a cornerstone of structure-based drug design.
Several studies have reported the molecular docking of morpholinone derivatives into the active sites of various protein targets. For instance, novel morpholin-3-one (B89469) fused quinazoline (B50416) derivatives have been docked into the ATP-binding site of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.gov These studies identified key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the inhibitory activity of these compounds. nih.gov
Similarly, morpholine-based heterocycles have been docked into the active site of dihydrofolate reductase (DHFR), with the docking results helping to rationalize their observed antitumor activity. nih.gov In another example, morpholine-substituted tetrahydroquinoline derivatives were docked into the mTOR active site, and the predicted binding modes were consistent with their in vitro cytotoxicity. mdpi.com
Binding free energy calculations, often performed using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), can provide a more quantitative estimate of the binding affinity. For a series of β-estrogen receptor activators, MM/GBSA calculations were used to rank the binding affinities of docked compounds, with some showing calculated binding free energies in the range of -23 to -36 kcal/mol. nih.gov
Table 2: Examples of Docking Studies on Morpholinone Analogs
| Compound Class | Protein Target | Key Findings |
|---|---|---|
| Morpholin-3-one fused quinazolines | EGFR Tyrosine Kinase | Identified key binding interactions for potent inhibition. nih.gov |
| Morpholine-based heterocycles | Dihydrofolate Reductase (DHFR) | Docking scores correlated with antitumor activity. nih.gov |
| Morpholine-substituted tetrahydroquinolines | mTOR | Predicted binding modes consistent with experimental data. mdpi.com |
| Chalcone analogues with morpholine | Bcl-2 | Compared binding energies to a known inhibitor. unja.ac.id |
This table summarizes findings from docking studies on various morpholinone-containing compounds against different protein targets.
Elucidation of Reaction Mechanisms via Computational Chemistry
Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions, including the identification of transition states and intermediates. nih.govyoutube.com This is crucial for understanding how a molecule is synthesized and how it might be metabolized.
As mentioned earlier, quantum chemical calculations have been used to explore the ring-opening pathways of morpholinyl radicals, which are relevant to the degradation and metabolism of morpholine-containing compounds. nih.gov The calculations revealed competitive, low-energy pathways involving the addition of molecular oxygen followed by hydrogen shifts. nih.gov
In the context of synthesis, computational studies can help to understand the selectivity of reactions. For example, in the cyclization of nitrogen-centered radicals from ene-amide substrates, DFT calculations have shown that 5-exo-trig cyclization to form γ-lactams is generally favored over 6-endo-trig pathways, unless specific substituents are present to alter the reactivity. acs.org Such insights are invaluable for designing synthetic routes to complex heterocyclic molecules like this compound.
Advanced Analytical Method Development for 5r 5 Cyclopropylmorpholin 3 One in Research
Chromatographic Techniques for Stereoisomer Separation and Purity Assessment
Chromatographic methods are indispensable for the separation and purification of enantiomers, ensuring the desired stereoisomer is isolated with high purity. For (5R)-5-Cyclopropylmorpholin-3-one, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) with chiral stationary phases are pivotal techniques.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC stands as a primary tool for the enantioseparation of this compound. eijppr.comnih.gov This technique relies on the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. eijppr.com The choice of CSP is critical and is often based on the functional groups present in the analyte.
Commonly employed CSPs for the separation of cyclic compounds and those containing amine or amide functionalities include polysaccharide-based columns (e.g., cellulose (B213188) and amylose (B160209) derivatives), cyclodextrin-based phases, and Pirkle-type columns. eijppr.comnih.govnih.gov For morpholinone derivatives, polysaccharide-based CSPs, such as those coated with cellulose tris(3,5-dimethylphenylcarbamate), have demonstrated broad applicability. nih.gov
The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. eijppr.com These interactions can be a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance. eijppr.com The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is optimized to achieve the best resolution between the enantiomers.
Table 1: Exemplary Chiral HPLC Parameters for Morpholinone Analogs
| Parameter | Condition |
| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) on silica (B1680970) gel) |
| Mobile Phase | n-Hexane / Isopropanol (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
This table represents typical starting conditions for method development and may require optimization for this compound.
Gas Chromatography (GC) with Chiral Stationary Phases
For volatile and thermally stable derivatives of this compound, chiral gas chromatography offers a high-resolution separation method. chromatographyonline.comchromatographyonline.com This technique utilizes capillary columns coated with a chiral stationary phase, most commonly derivatives of cyclodextrins. chromatographyonline.comchromatographyonline.comresearchgate.net Cyclodextrins are cyclic oligosaccharides that form inclusion complexes with the enantiomers, leading to their separation based on the differential stability of these complexes. researchgate.netgcms.cz
Derivatization of the analyte may be necessary to increase its volatility and improve chromatographic performance. nih.govnih.gov For morpholine-containing compounds, derivatization can be achieved through various reactions, such as acylation. nih.gov The choice of the specific cyclodextrin (B1172386) derivative (e.g., permethylated, acetylated) and the column temperature program are critical parameters for achieving optimal separation. researchgate.netgcms.cz
Table 2: Typical Chiral GC Conditions for Amine-Containing Cyclic Compounds
| Parameter | Condition |
| Column | Chirasil-Dex CB (25m x 0.25mm ID, 0.25µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injector Temperature | 250 °C |
| Detector Temperature | 280 °C (FID or MS) |
| Oven Program | 100 °C (hold 1 min), then ramp to 200 °C at 5 °C/min |
| Injection Mode | Split (50:1) |
This table provides a general guideline; specific parameters would need to be optimized for the target analyte.
Advanced Spectroscopic Methods for Structural Elucidation of Novel Derivatives
The synthesis of novel derivatives of this compound necessitates powerful spectroscopic techniques to confirm their chemical structure and stereochemistry. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are the cornerstones of this analytical endeavor.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
NMR spectroscopy is an unparalleled tool for determining the three-dimensional structure of molecules in solution. wikipedia.orgrsc.org For this compound and its derivatives, both ¹H and ¹³C NMR are fundamental for confirming the core structure and the presence of the cyclopropyl (B3062369) and morpholinone moieties. researchgate.netresearchgate.nettsijournals.com
To unequivocally assign the stereochemistry at the C5 position and to understand the conformation of the morpholinone ring, advanced NMR experiments are employed. The Nuclear Overhauser Effect (NOE) is particularly crucial. acdlabs.comorganicchemistrydata.orgucl.ac.uklibretexts.org NOE experiments, such as 1D NOE difference spectroscopy or 2D NOESY, detect protons that are close in space (< 5 Å), providing direct evidence for their relative stereochemistry. ucl.ac.uklibretexts.org For instance, irradiation of the cyclopropyl methine proton should show an NOE enhancement to specific protons on the morpholinone ring, confirming the R configuration.
Table 3: Key NMR Correlations for Stereochemical Assignment
| Experiment | Purpose | Expected Observation for this compound |
| ¹H NMR | Basic structural confirmation and chemical shift determination. | Characteristic signals for cyclopropyl protons and morpholinone ring protons. researchgate.net |
| ¹³C NMR | Confirmation of carbon skeleton. | Distinct signals for the carbonyl carbon, cyclopropyl carbons, and morpholinone ring carbons. researchgate.net |
| COSY | Identify proton-proton spin-spin coupling networks. | Correlations between adjacent protons within the morpholinone ring and the cyclopropyl group. researchgate.net |
| HSQC/HMQC | Correlate protons to their directly attached carbons. | Direct correlation of each proton signal to its corresponding carbon signal. researchgate.net |
| HMBC | Identify long-range proton-carbon couplings (2-3 bonds). | Correlations from cyclopropyl protons to carbons in the morpholinone ring, and vice-versa, confirming connectivity. nih.gov |
| NOESY/ROESY | Determine spatial proximity of protons to confirm stereochemistry. | Specific through-space correlations between the C5 proton and adjacent protons on the morpholinone ring. acdlabs.comucl.ac.uk |
High-Resolution Mass Spectrometry for Reaction Monitoring and Product Characterization
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent molecule and its fragments. lew.ro This is invaluable for confirming the identity of newly synthesized derivatives of this compound and for monitoring the progress of reactions.
During a synthesis, HRMS can be used to track the consumption of starting materials and the formation of the desired product, as well as any byproducts. The high mass accuracy of techniques like Time-of-Flight (TOF) or Orbitrap mass spectrometry allows for the confident identification of intermediates and products.
Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation patterns of the molecule. libretexts.orgmiamioh.eduyoutube.comlibretexts.org By inducing fragmentation of the molecular ion and analyzing the resulting fragment ions, detailed structural information can be obtained, which helps to confirm the proposed structure of a novel derivative. For a cyclopropylmorpholinone structure, characteristic fragmentation might involve cleavage of the cyclopropyl ring or fragmentation of the morpholinone ring. libretexts.orgmiamioh.edu
Quantitative Analysis Methods for Reaction Kinetics and Efficiency Studies
To optimize the synthesis of this compound and its derivatives, it is essential to study the kinetics and efficiency of the reactions. Quantitative analytical methods are employed to measure the concentration of reactants, products, and intermediates over time.
HPLC is a widely used technique for quantitative analysis due to its high precision and accuracy. nih.govnih.govresearchgate.net By creating a calibration curve using standards of known concentration, the concentration of the analyte in a reaction sample can be determined by measuring its peak area in the chromatogram. nih.gov This allows for the determination of reaction rates and the calculation of reaction efficiency and yield.
For more complex reaction mixtures or when higher sensitivity is required, Liquid Chromatography-Mass Spectrometry (LC-MS) or tandem LC-MS/MS is the method of choice. The selectivity of the mass spectrometer allows for the accurate quantification of the target analyte even in the presence of co-eluting impurities. This is particularly useful for studying reaction kinetics where intermediates may be present at low concentrations. nih.gov
Applications of 5r 5 Cyclopropylmorpholin 3 One in Academic Organic Synthesis and Medicinal Chemistry Research
Utilization as a Chiral Building Block in Complex Molecule Synthesis
The inherent chirality and functional group arrangement of (5R)-5-Cyclopropylmorpholin-3-one make it a valuable chiral synthon for the enantioselective synthesis of more complex molecules. The defined stereocenter at the C5 position serves as a crucial control element, enabling the construction of specific stereoisomers of target molecules, which is of paramount importance in the synthesis of pharmaceuticals and other biologically active compounds.
The synthesis of this chiral building block can be envisioned through several strategic approaches, often involving the use of chiral starting materials or asymmetric catalysis to establish the desired stereochemistry. One potential route could involve the asymmetric Michael addition of a cyclopropyl (B3062369) nucleophile to an appropriate α,β-unsaturated acceptor, followed by cyclization to form the morpholinone ring.
Once obtained, this compound can be elaborated into a variety of more complex structures. The lactam functionality within the morpholinone ring can be hydrolyzed or reduced to access the corresponding amino acid or amino alcohol derivatives. The secondary amine can be functionalized through N-alkylation, N-acylation, or participation in cross-coupling reactions, allowing for the introduction of diverse substituents. The cyclopropyl group, known for its ability to confer metabolic stability and unique conformational constraints, is retained as a key structural feature in the resulting molecules.
Table 1: Potential Synthetic Transformations of this compound
| Starting Material | Reagents and Conditions | Product | Application of Product |
| This compound | 1. LiAlH₄, THF; 2. Protection | (R)-2-amino-1-(cyclopropyl)ethanol derivative | Chiral amino alcohol for ligand synthesis |
| This compound | 1. NaOH, H₂O, heat; 2. Esterification | (R)-2-amino-3-cyclopropylpropanoic acid ester | Non-natural amino acid for peptide synthesis |
| This compound | Aryl halide, Pd catalyst, base | N-Aryl-(5R)-5-cyclopropylmorpholin-3-one | Precursor for CNS-active compounds |
Exploration as a Precursor for Novel Ligands or Organocatalysts
The development of novel ligands for transition metal catalysis and new organocatalysts is a continuous pursuit in organic chemistry. The structure of this compound provides a promising scaffold for the design of such molecules. The presence of both a nitrogen and an oxygen atom in a defined spatial arrangement allows for the potential chelation of metal centers.
By modifying the core structure, a variety of bidentate or even tridentate ligands could be synthesized. For example, functionalization at the nitrogen atom with a coordinating group, such as a pyridine (B92270) or a phosphine, could lead to a new class of chiral ligands. The stereocenter adjacent to the nitrogen atom could effectively induce asymmetry in metal-catalyzed reactions, such as hydrogenations, cross-couplings, or cyclopropanations.
In the realm of organocatalysis, derivatives of this compound could function as chiral Brønsted bases or be incorporated into more complex catalyst architectures. The secondary amine, after appropriate modification, could serve as the catalytic site, with the chiral cyclopropyl-substituted backbone providing the necessary steric and electronic environment to control the stereochemical outcome of a reaction.
Integration into Fragment-Based Drug Discovery Research Methodologies
Fragment-based drug discovery (FBDD) has become a powerful strategy for the identification of lead compounds in medicinal chemistry. This approach relies on the screening of low-molecular-weight fragments that bind weakly to a biological target, followed by their optimization into more potent drug candidates. The physicochemical properties of this compound align well with the principles of FBDD.
With a molecular weight of 141.17 g/mol , it falls within the typical range for fragments. The presence of hydrogen bond donors and acceptors, along with the lipophilic cyclopropyl group, provides a good balance of properties for potential interactions with protein binding sites. The rigid, three-dimensional shape of the molecule offers a well-defined scaffold that can be used to explore chemical space efficiently.
Screening of this compound against a panel of biological targets could identify initial hits. Subsequent optimization could involve the targeted modification of the morpholinone ring, for instance, by varying the substituent at the nitrogen atom or by introducing functionality at other positions, to enhance binding affinity and selectivity.
Table 2: Physicochemical Properties of this compound Relevant to FBDD
| Property | Value | "Rule of Three" Guideline |
| Molecular Weight | 141.17 g/mol | < 300 Da |
| cLogP (calculated) | ~0.5 | < 3 |
| Hydrogen Bond Donors | 1 | ≤ 3 |
| Hydrogen Bond Acceptors | 2 | ≤ 3 |
| Rotatable Bonds | 1 | ≤ 3 |
Development of Chemical Probes for Biological Target Identification Research
Chemical probes are small molecules designed to selectively interact with a specific protein target in a complex biological system. They are invaluable tools for elucidating the function of proteins and for validating new drug targets. The development of a chemical probe often starts from a molecule with known or potential biological activity.
Should this compound or its derivatives show affinity for a particular biological target, they could be further developed into chemical probes. This would typically involve the introduction of a reporter tag, such as a fluorescent dye, a biotin (B1667282) moiety for affinity purification, or a photoreactive group for covalent labeling.
A crucial component of a chemical probe is the availability of a closely related but biologically inactive negative control. The synthesis of the enantiomer, (5S)-5-Cyclopropylmorpholin-3-one, or other diastereomers would provide ideal negative controls to ensure that any observed biological effects are due to the specific interaction of the probe with its target and not due to off-target effects. The development of such probes would enable researchers to study the role of the target protein in cellular pathways and disease models.
Future Research Directions and Unexplored Avenues for 5r 5 Cyclopropylmorpholin 3 One
Development of Sustainable and Green Synthetic Routes
The pursuit of environmentally benign chemical processes is a cornerstone of modern synthetic chemistry. researchgate.net Future research on (5R)-5-Cyclopropylmorpholin-3-one should prioritize the development of sustainable and green synthetic routes. Current methods for the synthesis of chiral morpholinones often rely on traditional approaches that may involve hazardous reagents and solvents. researchgate.netnih.govrsc.org Green chemistry principles offer a pathway to more efficient and environmentally friendly syntheses. rasayanjournal.co.infrontiersin.org
Key areas for exploration include:
Catalytic Enantioselective Methods: Research into novel chiral catalysts, such as chiral phosphoric acids, could enable highly enantioselective syntheses of C3-substituted morpholinones, reducing the need for chiral auxiliaries and resolutions. nih.govacs.org
Microwave-Assisted Synthesis: The application of microwave irradiation can significantly reduce reaction times and improve yields in the synthesis of heterocyclic compounds. rasayanjournal.co.in This technique should be explored for the key cyclization and functionalization steps in the synthesis of this compound.
Solvent-Free Reactions: Mechanochemical methods, such as ball milling, offer a solvent-free alternative for organic synthesis, reducing waste and environmental impact. tandfonline.comunigoa.ac.in Investigating the feasibility of solid-state reactions for the construction of the morpholinone ring is a promising avenue.
Renewable Resources: Exploring the use of bio-based starting materials for the synthesis of the morpholinone scaffold would further enhance the sustainability of the process. frontiersin.org
| Green Chemistry Approach | Potential Advantages for this compound Synthesis |
| Catalytic Enantioselective Synthesis | Higher efficiency, reduced waste, avoidance of chiral resolving agents. |
| Microwave-Assisted Synthesis | Faster reaction times, increased yields, lower energy consumption. |
| Solvent-Free Reactions (Ball Milling) | Elimination of hazardous solvents, reduced purification steps. |
| Use of Renewable Starting Materials | Reduced reliance on fossil fuels, improved environmental footprint. |
Exploration of Novel Biological Target Classes and Mechanistic Pathways
The morpholine (B109124) scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive molecules with a wide range of pharmacological activities. nih.govwikipedia.org Similarly, the cyclopropyl (B3062369) group is known to enhance metabolic stability and binding affinity to biological targets. acs.orgscientificupdate.com The combination of these two moieties in this compound suggests a high potential for biological activity.
Future research should focus on:
Broad-Spectrum Biological Screening: A comprehensive screening of this compound against a diverse panel of biological targets, including kinases, proteases, and GPCRs, is warranted. The structural similarity to known inhibitors suggests potential anticancer, antimicrobial, or neuroactive properties. researchgate.nete3s-conferences.orgresearchgate.net
Enzyme Inhibition Studies: The strained cyclopropyl ring can mimic a double bond or act as a reactive group, making it a candidate for inhibiting enzymes through covalent or non-covalent interactions. unl.pt Investigating its potential as an inhibitor of enzymes involved in disease progression is a key research direction.
Mechanism of Action Studies: For any identified biological activity, elucidating the precise mechanism of action is crucial. This could involve techniques such as target identification, pathway analysis, and structural biology to understand how the compound interacts with its biological target at a molecular level. nih.govdrugbank.com
Advanced Computational Modeling for Rational Design and Optimization
Computational modeling has become an indispensable tool in modern drug discovery and materials science. rug.nl For this compound, advanced computational techniques can guide the rational design of new derivatives with enhanced properties.
Future computational studies could include:
Molecular Docking and Dynamics Simulations: These methods can be used to predict the binding mode and affinity of this compound and its analogs to various biological targets. This can help in prioritizing compounds for synthesis and biological testing. mdpi.com
Scaffold Hopping and Fragment-Based Design: Computational approaches can be used to identify novel scaffolds that mimic the key interactions of this compound, or to design new derivatives by adding or modifying functional groups based on a fragment-based approach. nih.govacs.org
Pharmacophore Modeling: Developing a pharmacophore model based on the structural features of this compound can aid in the virtual screening of large compound libraries to identify new molecules with similar biological activities.
| Computational Technique | Application for this compound Research |
| Molecular Docking | Predicting binding poses and affinities to biological targets. |
| Molecular Dynamics Simulations | Assessing the stability of ligand-protein complexes over time. |
| Scaffold Hopping | Identifying novel core structures with similar biological activity. |
| Fragment-Based Design | Optimizing potency and selectivity by adding or modifying molecular fragments. |
| Pharmacophore Modeling | Virtual screening of compound libraries for new hits. |
Chemoinformatic Analysis for Predictive Structure-Activity Relationship Modeling
Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are powerful tools for understanding the relationship between chemical structure and biological activity. nih.gov Applying these techniques to this compound and its future analogs can accelerate the discovery of more potent and selective compounds.
Key research avenues in this area include:
Development of QSAR Models: Once a dataset of this compound derivatives with corresponding biological activity data is generated, QSAR models can be built to correlate molecular descriptors with activity. nih.govaiu.edu.sygoogle.com
Predictive Modeling: These QSAR models can then be used to predict the activity of virtual compounds before their synthesis, allowing for a more focused and efficient drug discovery process. drugdesign.org
Identification of Key Structural Features: Chemoinformatic analysis can help identify the key structural features of the this compound scaffold that are crucial for its biological activity, guiding future synthetic efforts. nih.govnih.gov
Potential Applications in Material Science and Supramolecular Chemistry Research
The unique structural and chiral properties of this compound suggest potential applications beyond the biological realm, particularly in material science and supramolecular chemistry.
Unexplored avenues in this domain include:
Chiral Materials: Chiral molecules are of great interest in materials science for their unique optical and electronic properties. chiralpedia.comnih.gov Future research could explore the use of this compound as a building block for the synthesis of chiral polymers, liquid crystals, or as a chiral dopant in other materials. msesupplies.comamanote.comnih.gov
Ring-Opening Polymerization: The morpholinone ring is a lactam, which can potentially undergo ring-opening polymerization to form functionalized polyamides or polyesters. acs.org Investigating the polymerization of this compound could lead to the development of new biodegradable polymers with unique properties conferred by the cyclopropyl group.
Supramolecular Assemblies: The presence of hydrogen bond donors and acceptors in the morpholinone ring makes it a candidate for forming well-defined supramolecular structures through self-assembly. Research into the solid-state packing and solution-phase aggregation of this compound could reveal interesting and potentially useful supramolecular architectures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
